molecular formula C14H17ClO4 B3132695 1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate CAS No. 37556-13-1

1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate

Cat. No. B3132695
CAS RN: 37556-13-1
M. Wt: 284.73 g/mol
InChI Key: KNUFXHRJTVSEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461209B2

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (13.6 g) and 4-chlorobenzyl bromide (17.5 g). This was purified by silica gel column chromatography to give the title compound (10.1 g) as an oil.
[Compound]
Name
Example 6 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
17.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1>>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:15][CH:14]=1

Inputs

Step One
Name
Example 6 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC(C(=O)OCC)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.